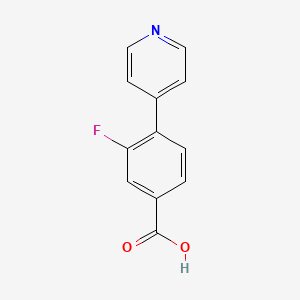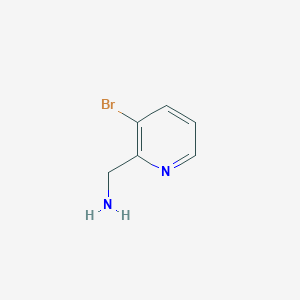
(3-Bromopyridin-2-YL)methanamine
Vue d'ensemble
Description
“(3-Bromopyridin-2-YL)methanamine” is a chemical compound with the molecular formula C6H7BrN2 . It is mainly used as an intermediate in the synthesis of other compounds.
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular weight of “this compound” is 187.04 g/mol . The InChI code is 1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H .Chemical Reactions Analysis
The compound has been involved in chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Application : A study by Rao, Prasad, and Rao (2013) synthesized (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine and evaluated its antibacterial and antifungal activity, showing acceptable results. This highlights its potential use in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Molecular Docking and Anticancer Studies
- Application : Preethi, Jayaprakash, Rani, and Vijayakumar (2021) worked on synthesizing complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde Schiff base. Their studies included molecular docking against microbial target proteins and experimental evaluation of antibacterial and anticancer activities, particularly against HeLa and MCF7 cancer cells. The results indicate potential applications in anticancer therapy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Detection of Heavy Metal Ions
- Application : A study by Aggrwal et al. (2021) on the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridin-2-yl)methanamine revealed that these compounds can effectively and selectively detect Hg and Ni ions. This suggests a potential application in environmental monitoring and heavy metal detection (Aggrwal et al., 2021).
Antidepressant-like Activity
- Application : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. They found that these compounds showed antidepressant-like activity in rats, suggesting their potential application in the treatment of depression (Sniecikowska et al., 2019).
Synthesis of Schiff Base Rare Earth Metal Complexes
- Application : Thomas, Adhikari, and Shetty (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives. They evaluated these for in vitro antibacterial and antifungal activities, showing results comparable to first-line drugs. This suggests their potential use in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalytic Efficiencies in Amination
- Application : Lyakhovich et al. (2019) studied the catalytic efficiencies of palladium and copper in the amination of 2-bromopyridine derivatives with adamantanamines. This research could contribute to the development of more efficient catalytic processes in organic synthesis (Lyakhovich et al., 2019).
Anticancer Activity of Schiff Base Metal Complexes
- Application : Mbugua et al. (2020) reported the synthesis of palladium and platinum complexes using Schiff base ligands, including (pyridin-2-yl)methanamine. These complexes showed promising anticancer activity against various human cancerous cell lines, highlighting their potential in cancer treatment (Mbugua et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that aminopyridines, which include (3-bromopyridin-2-yl)methanamine, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides, a class of compounds to which this compound belongs, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions, can be further transferred to other skeletons . This suggests that this compound may affect similar biochemical pathways.
Result of Action
It is known that aminopyridines, which include this compound, serve as pharmacophores for many molecules with significant biological and therapeutic value . This suggests that this compound may have similar molecular and cellular effects.
Action Environment
It is known that n-(pyridin-2-yl)amides are formed in toluene via c–c bond cleavage promoted by i2 and tbhp, and the reaction conditions are mild and metal-free . This suggests that the action of this compound may be influenced by similar environmental factors.
Propriétés
IUPAC Name |
(3-bromopyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKGQOKUPVXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053053-92-1 | |
| Record name | (3-bromopyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



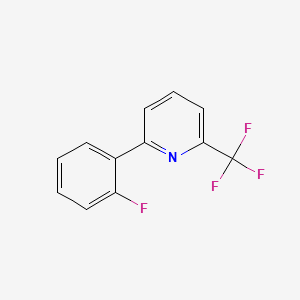

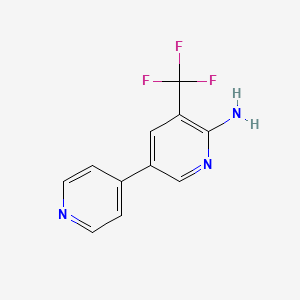
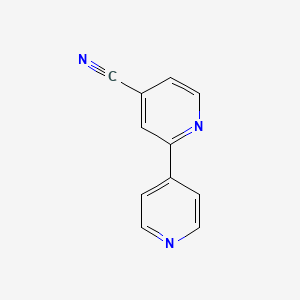

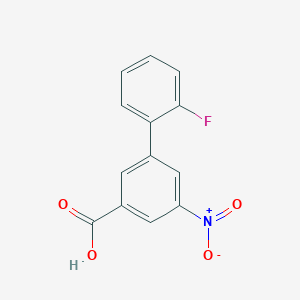
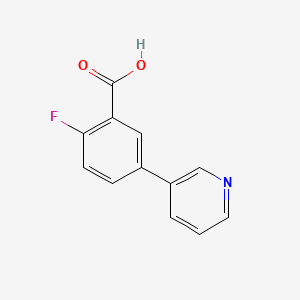
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)

